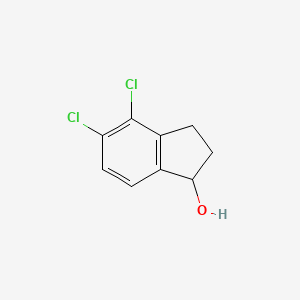
4,5-dichloro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dicloro-2,3-dihidro-1H-inden-1-ol es un compuesto químico con la fórmula molecular C9H8Cl2O. Es un derivado de la indanona y se caracteriza por la presencia de dos átomos de cloro y un grupo hidroxilo en el anillo de indanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,5-dicloro-2,3-dihidro-1H-inden-1-ol normalmente implica la cloración de 2,3-dihidro-1H-inden-1-ol. Un método común involucra el uso de agentes clorantes como el cloruro de tionilo o pentacloruro de fósforo en presencia de un disolvente como el diclorometano. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la cloración completa.
Métodos de producción industrial
En un entorno industrial, la producción de 4,5-dicloro-2,3-dihidro-1H-inden-1-ol puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, pueden optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4,5-dicloro-2,3-dihidro-1H-inden-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El compuesto se puede reducir para eliminar los átomos de cloro.
Sustitución: Los átomos de cloro se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Se puede emplear la hidrogenación catalítica utilizando paladio sobre carbono (Pd/C).
Sustitución: Se pueden llevar a cabo reacciones de sustitución nucleofílica utilizando reactivos como metóxido de sodio o etóxido de sodio.
Productos principales formados
Oxidación: 4,5-dicloro-2,3-dihidro-1H-inden-1-ona.
Reducción: 2,3-dihidro-1H-inden-1-ol.
Sustitución: Diversos derivados de indanona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4,5-dicloro-2,3-dihidro-1H-inden-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4,5-dicloro-2,3-dihidro-1H-inden-1-ol implica su interacción con dianas moleculares específicas. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que los átomos de cloro pueden participar en enlaces halógenos. Estas interacciones pueden modular la actividad de enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
4,6-dicloro-2,3-dihidro-1H-inden-1-ol: Estructura similar pero con átomos de cloro en diferentes posiciones.
2,3-dihidro-1H-inden-1-ol: Carece de los átomos de cloro.
4,5-dicloro-2,3-dihidro-1H-inden-1-ona: Contiene un grupo cetona en lugar de un grupo hidroxilo.
Singularidad
4,5-dicloro-2,3-dihidro-1H-inden-1-ol es único debido al posicionamiento específico de los átomos de cloro y el grupo hidroxilo, que confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C9H8Cl2O |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
4,5-dichloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8Cl2O/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2 |
Clave InChI |
WDADKGIADWWPGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1O)C=CC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



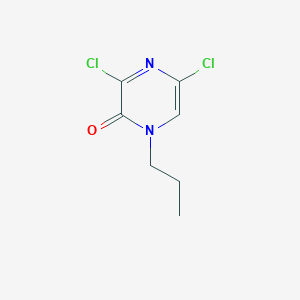




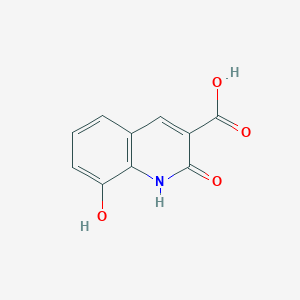
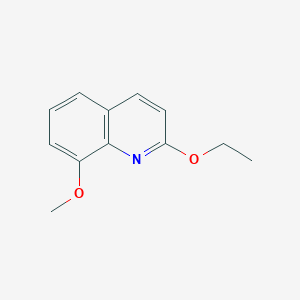
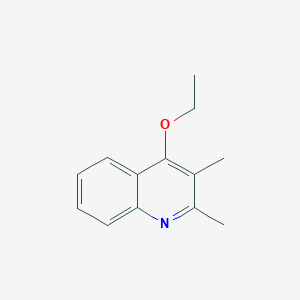
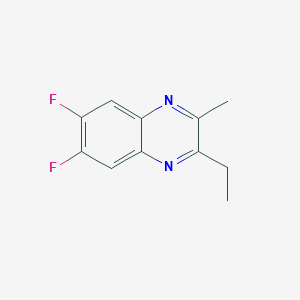
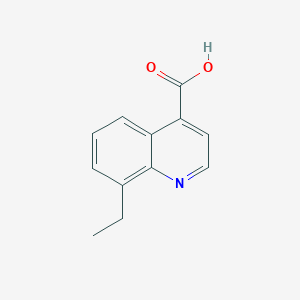


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
